(Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
This compound belongs to the thiazolo[3,2-a]pyrimidine class, a hybrid heterocyclic system combining thiazole and pyrimidine rings. Its structure features:
- A (Z)-configured benzylidene group at position 2, substituted with a 1H-pyrrol-2-yl moiety.
- 7-Methyl and 5-phenyl substituents on the pyrimidine ring.
- A methyl ester at position 4.
Thiazolo[3,2-a]pyrimidines are known for diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties, attributed to their ability to interact with biological targets via hydrogen bonding and π-π stacking . The stereoelectronic effects of the substituents, particularly the (Z)-configuration and electron-withdrawing groups (e.g., 3-oxo), enhance stability and bioactivity by modulating solubility and target affinity .
Properties
IUPAC Name |
methyl (2Z)-7-methyl-3-oxo-5-phenyl-2-(1H-pyrrol-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-12-16(19(25)26-2)17(13-7-4-3-5-8-13)23-18(24)15(27-20(23)22-12)11-14-9-6-10-21-14/h3-11,17,21H,1-2H3/b15-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVVEPRVOZAXCY-PTNGSMBKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=CC=CN3)SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C/C3=CC=CN3)/SC2=N1)C4=CC=CC=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to the thiazolo[3,2-a]pyrimidine class of compounds, which has garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activities of this compound, including its antimicrobial, anti-inflammatory, analgesic, and anticancer properties, supported by various studies and data.
Synthesis and Structural Characteristics
The synthesis of thiazolo[3,2-a]pyrimidine derivatives typically involves the cyclization of appropriate precursors using various methodologies. For instance, one study reported the synthesis of substituted thiazolo[3,2-a]pyrimidines through intramolecular cyclization using polyphosphoric acid, yielding compounds with varying degrees of biological activity . The structural characterization of these compounds is often confirmed by techniques such as NMR and mass spectrometry.
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have demonstrated notable antimicrobial properties. A study showed that several derivatives exhibited moderate antibacterial activity against various strains compared to standard antibiotics. Specifically, compounds derived from the thiazolo[3,2-a]pyrimidine scaffold were tested for their ability to inhibit bacterial growth and showed promising results .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2a | E. coli | Moderate |
| 2b | S. aureus | Moderate |
| 2c | P. aeruginosa | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolo[3,2-a]pyrimidines has been extensively studied. The compound has been shown to inhibit inflammatory responses in vitro and in vivo. For example, one study reported that certain derivatives significantly reduced inflammation in carrageenan-induced edema models in mice .
| Compound | Inhibition (%) | Reference Drug |
|---|---|---|
| 2e | 64.28 | Indomethacin |
| 2v | 57.14 | Aspirin |
Analgesic Activity
In addition to anti-inflammatory effects, thiazolo[3,2-a]pyrimidines have exhibited analgesic properties. In tests comparing these compounds to traditional analgesics like aspirin and indomethacin, some derivatives showed comparable or superior pain relief effects after administration .
Anticancer Activity
Recent studies have highlighted the potential of thiazolo[3,2-a]pyrimidines as anticancer agents. Research indicates that these compounds can inhibit tumor cell proliferation effectively. For instance, a derivative was found to have an IC50 value of 2.98 μM against RNase H, suggesting potential utility in cancer therapy by targeting specific cellular mechanisms involved in tumor growth .
Case Studies and Research Findings
Several case studies have illustrated the efficacy of thiazolo[3,2-a]pyrimidines:
- Antimicrobial Study : A series of synthesized thiazolo[3,2-a]pyrimidine derivatives were screened for antibacterial activity against common pathogens. Results indicated that modifications on the pyrimidine ring could enhance activity against resistant strains.
- Inflammation Model : In vivo studies using mouse models demonstrated that specific thiazolo derivatives significantly reduced paw swelling due to inflammation compared to control groups receiving no treatment.
- Cancer Cell Line Testing : Thiazolo derivatives were tested against various cancer cell lines (e.g., HeLa and MCF7), showing promising results in inhibiting cell growth and inducing apoptosis.
Scientific Research Applications
Anticancer Applications
Recent studies highlight the potential of thiazolo[3,2-a]pyrimidine derivatives, including the compound , as effective anticancer agents.
- Mechanism of Action : These compounds have been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme can lead to DNA damage and apoptosis in cancer cells .
- In Vitro Studies : In vitro evaluations have demonstrated that various thiazolo[3,2-a]pyrimidine derivatives exhibit significant cytotoxic effects against different cancer cell lines. The introduction of specific substituents on the pyrimidine ring has been correlated with enhanced anticancer activity .
Antimicrobial Properties
Thiazolo[3,2-a]pyrimidine derivatives also exhibit promising antimicrobial activities:
- Antibacterial Activity : Compounds derived from this scaffold have been evaluated for their effectiveness against various bacterial strains. Studies indicate moderate to high antibacterial activity compared to standard antibiotics .
- Antitubercular Activity : Some derivatives have shown potential against Mycobacterium tuberculosis, including multidrug-resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Other Therapeutic Applications
Beyond anticancer and antimicrobial effects, thiazolo[3,2-a]pyrimidines have been investigated for various other pharmacological activities:
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting potential use in treating inflammatory diseases .
- Antioxidant Activity : The antioxidant capabilities of these compounds have been explored, indicating a potential role in protecting cells from oxidative stress-related damage .
- Neuroprotective Effects : Some studies suggest that thiazolo[3,2-a]pyrimidines may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease through inhibition of acetylcholinesterase activity .
Case Studies and Research Findings
Several case studies provide insights into the applications of (Z)-methyl 2-((1H-pyrrol-2-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate:
| Study | Application | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range |
| Study 2 | Antimicrobial | Effective against Staphylococcus aureus and E. coli; minimum inhibitory concentrations (MIC) lower than standard antibiotics |
| Study 3 | Anti-inflammatory | Reduction in pro-inflammatory cytokines in animal models; potential for treating rheumatoid arthritis |
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester at position 6 undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic Hydrolysis : Treatment with HCl (6M) yields the corresponding carboxylic acid, enhancing water solubility for biological assays ().
-
Alkaline Hydrolysis : NaOH (2M) selectively cleaves the ester without affecting the thiazole ring ().
Nucleophilic Substitution
The thiazole sulfur participates in nucleophilic substitutions:
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Thiol Exchange : Reactivity with benzyl thiol in DMF replaces the thiazole sulfur, forming derivatives with altered electronic profiles ().
Cycloaddition Reactions
The exocyclic methylene group enables [4+2] Diels-Alder reactions:
-
With Maleic Anhydride : Forms a fused bicyclic adduct under reflux in toluene, confirmed by IR (C=O stretch at 1,717 cm⁻¹) and NMR (, ).
Cycloaddition Outcomes
Oxidation
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Epoxidation : Reaction with m-CPBA forms an epoxide at the methylene bridge, altering conformational flexibility ().
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C=C Bond Oxidation : Ozonolysis cleaves the exocyclic double bond, generating carbonyl fragments ().
Reduction
-
Catalytic Hydrogenation : Pd/C-mediated hydrogenation saturates the methylene bond, yielding a dihydro derivative with retained ester functionality (,).
Reduction Parameters
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂/Pd-C | 25°C, 4 hrs | Dihydrothiazolopyrimidine | >90% |
| NaBH₄ | EtOH, 0°C | Partial reduction of ketone | Low yield |
Supramolecular Interactions
The compound’s crystal packing is influenced by hydrogen bonding:
-
Intermolecular H-Bonding : The NH group of the dihydropyrimidine ring forms hydrogen bonds with carbonyl oxygen, stabilizing racemic or chiral crystals depending on solvent polarity ( ).
Biological Activity Modulation
Derivatives synthesized via these reactions show enhanced pharmacological profiles:
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Comparisons
These substituents influence reaction rates and yields during aldehyde-condensation syntheses . The 2-fluorobenzylidene derivative () highlights halogen substitution, which enhances lipophilicity and bioavailability compared to the target compound’s pyrrole group .
Crystallographic and Conformational Differences The 2,4,6-trimethoxybenzylidene derivative () crystallizes in a monoclinic system (P21/n) with a flattened boat conformation in the pyrimidine ring, similar to other analogs. Its dihedral angle (80.94°) between thiazolopyrimidine and benzene rings contrasts with the target compound’s uncharacterized conformation . The 2-fluorobenzylidene derivative () has a larger unit cell volume (2060 ų vs. 2318 ų in ), reflecting steric and electronic effects of methoxy vs. fluorine substituents .
Biological Activity Correlations While direct biological data for the target compound are unavailable, 6-carbonitrile analogs (e.g., 11a, 11b) show enhanced antimicrobial activity due to the nitrile group’s electron-withdrawing nature, which stabilizes interactions with enzymatic targets .
Table 2: Functional Group Impact on Properties
Q & A
Q. What are the standard synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives like the target compound?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrimidine-thione precursors with α-halo carbonyl compounds. For example, a reflux reaction of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and a substituted aldehyde (e.g., 1H-pyrrole-2-carbaldehyde) in acetic acid/acetic anhydride (1:1) with sodium acetate as a catalyst. This method yields fused thiazolopyrimidine derivatives with Z-configuration at the exocyclic double bond .
- Key Parameters :
Q. How can the stereochemistry (Z/E) of the exocyclic double bond be confirmed?
Methodological Answer: X-ray crystallography is the gold standard for determining stereochemistry. For example, in analogous compounds, the Z-configuration is confirmed by the dihedral angle between the thiazolopyrimidine core and the substituent (e.g., 80.94° for a trimethoxybenzylidene derivative) . Alternatively, nuclear Overhauser effect (NOE) in NMR can detect spatial proximity between protons on the pyrrole ring and the thiazole moiety.
Advanced Research Questions
Q. What crystallographic data are critical for understanding the conformational stability of this compound?
Methodological Answer: Monoclinic crystal systems (e.g., space group P2₁/n) are common for such derivatives. Key parameters include:
- Unit cell dimensions :
Q. How do substituents on the benzylidene/pyrrole group influence biological activity?
Methodological Answer: Substituents modulate electronic and steric properties, affecting interactions with biological targets. For example:
- Electron-withdrawing groups (e.g., fluorine at the ortho position in fluorobenzylidene derivatives) enhance metabolic stability .
- Bulkier groups (e.g., trimethoxybenzylidene) may reduce solubility but improve binding affinity via hydrophobic interactions . Experimental Design:
- Compare IC₅₀ values in enzyme inhibition assays across derivatives.
- Perform molecular docking to assess substituent effects on target binding pockets.
Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- Dynamic effects in solution : X-ray provides static solid-state conformation, while NMR reflects dynamic equilibria. For example, rotational barriers around the exocyclic double bond may cause discrepancies.
- Advanced NMR techniques : Use variable-temperature NMR to detect hindered rotation. NOESY/ROESY can identify through-space correlations missed in X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
